molecular formula C12H11ClF3NOS B6292868 (5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone CAS No. 2413441-31-1

(5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone

Cat. No.: B6292868
CAS No.: 2413441-31-1
M. Wt: 309.74 g/mol
InChI Key: DRBYBKWUCRUVSM-UHFFFAOYSA-N
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Description

(5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone is a synthetic organic compound characterized by the presence of a chloro, trifluoromethyl, and thiomorpholino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-(trifluoromethyl)benzaldehyde and thiomorpholine.

    Reaction Conditions: The aldehyde is reacted with thiomorpholine in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents

Properties

IUPAC Name

[5-chloro-2-(trifluoromethyl)phenyl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3NOS/c13-8-1-2-10(12(14,15)16)9(7-8)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBYBKWUCRUVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(C=CC(=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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